Nepitrin

Description

This compound has been reported in Centaurea jacea, Plantago asiatica, and other organisms with data available.

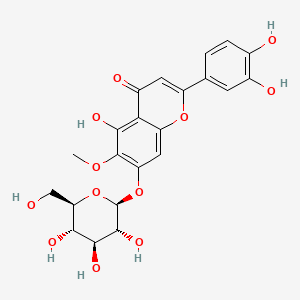

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-21-14(33-22-20(30)19(29)17(27)15(7-23)34-22)6-13-16(18(21)28)11(26)5-12(32-13)8-2-3-9(24)10(25)4-8/h2-6,15,17,19-20,22-25,27-30H,7H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXHXBGUNHLMQO-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972339 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

569-90-4 | |

| Record name | Nepitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nepitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEPITRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9ZMJ20NUO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 - 256 °C | |

| Record name | Nepitrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to Nepitrin: CAS Number, Synonyms, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nepitrin, a flavonoid glycoside with demonstrated anti-inflammatory and neuroprotective properties. This document outlines its chemical identity, including its CAS number and synonyms, and delves into the molecular mechanisms underlying its biological activities. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Identity

This compound, a naturally occurring flavonoid, is chemically known as 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-6-methoxy-4H-1-benzopyran-4-one[1].

CAS Number : 569-90-4[1][2][3][4]

Synonyms : this compound has been identified by a variety of synonyms in scientific literature and chemical databases. These include:

-

6-methoxy Luteolin-7-glucoside[1]

-

Nepetin 7-O-glucoside[1]

-

Eupafolin-7-O-glucoside

-

5,3',4'-trihydroxy-6-methoxyflavone[2]

-

Eupatolin 7-glucoside[4]

Biological Activity and Signaling Pathways

This compound has shown significant potential as both an anti-inflammatory and a neuroprotective agent. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anti-inflammatory Effects

This compound exerts its anti-inflammatory effects by intervening in critical inflammatory signaling cascades. In retinal pigment epithelial (RPE) cells, this compound has been shown to inhibit inflammation induced by interleukin-1β (IL-1β) by targeting the NF-κB and MAPK signaling pathways[6].

Key Signaling Pathways:

-

PLCγ1 and Akt Signaling: this compound has been observed to suppress degranulation and the generation of eicosanoids in mast cells by inhibiting the Phospholipase Cγ1 (PLCγ1) and Akt signaling pathways.

-

NF-κB Signaling: this compound can decrease the nuclear translocation of the p65 subunit of NF-κB. This is achieved by suppressing the phosphorylation of the inhibitor of NF-κB (IκB) and the IκB kinase (IKK)[6].

-

MAPK Signaling: The compound also attenuates the phosphorylation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK[6].

The inhibition of these pathways ultimately leads to a reduction in the secretion and mRNA expression of pro-inflammatory mediators such as IL-6, IL-8, and MCP-1[6].

Neuroprotective Effects

The neuroprotective properties of flavonoids like this compound are often attributed to their antioxidant and anti-inflammatory activities. These compounds can modulate signaling pathways crucial for neuronal survival and function. While direct and extensive studies on this compound's neuroprotective signaling are emerging, the mechanisms are thought to be similar to other structurally related flavonoids, which involve the Nrf2/ARE and NF-κB pathways[7]. Gossypitrin, a similar flavonoid, has shown neuroprotective potential against hypoxic cell damage, likely through its antioxidant effects[8].

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound and related flavonoids.

Table 1: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Inducer | Measured Effect | IC50 / Effective Concentration | Reference |

|---|---|---|---|---|---|

| Cytokine Secretion (IL-6, IL-8, MCP-1) | ARPE-19 | IL-1β | Dose-dependent decrease in protein and mRNA levels | Significant decrease at tested concentrations | [6] |

| NF-κB Activation | ARPE-19 | IL-1β | Decreased nuclear translocation of p65 | Not specified | [6] |

| MAPK Phosphorylation (ERK1/2, JNK, p38) | ARPE-19 | IL-1β | Decreased phosphorylation | Not specified |[6] |

Table 2: Neuroprotective and Antioxidant Activity of Related Flavonoids

| Compound | Assay | Cell Line/System | Measured Effect | EC50 / IC50 | Reference |

|---|---|---|---|---|---|

| Gossypitrin | Cell Viability (KCN-induced hypoxia) | PC12 | Cytoprotection | IC50: 4.82 ± 0.84 µM | [8] |

| Gossypitrin | DPPH Radical Scavenging | Cell-free | Antioxidant activity | IC50: Lower than Trolox | [8] |

| Gossypitrin | ABTS Radical Scavenging | Cell-free | Antioxidant activity | IC50: Lower than Trolox | [8] |

| Gossypitrin | Lipid Peroxidation Inhibition | Cell-free | Antioxidant activity | IC50: 24.26 µM |[8] |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Anti-inflammatory Assays

-

Cell Culture and Treatment: Human retinal pigment epithelial (ARPE-19) cells are cultured and then stimulated with IL-1β to induce an inflammatory response. Cells are pre-treated with varying concentrations of this compound to assess its inhibitory effects.

-

Cytokine Measurement (ELISA and qRT-PCR): The levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The corresponding mRNA expression levels are measured by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Western Blot Analysis: To determine the effect on signaling pathways, whole-cell lysates are prepared and subjected to Western blotting. Specific antibodies are used to detect the phosphorylated (activated) and total forms of key proteins in the NF-κB (p65, IκB, IKK) and MAPK (ERK, JNK, p38) pathways.

Neuroprotective Assays

-

Cell Viability and Cytotoxicity Assays: Neuronal cell lines (e.g., PC12) are exposed to a neurotoxin or hypoxic conditions to induce cell death. The protective effect of the compound is assessed by measuring cell viability using methods like the MTT assay.

-

Antioxidant Activity Assays: The free radical scavenging activity is determined using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The inhibition of lipid peroxidation can also be measured.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its analysis.

Caption: this compound's Anti-inflammatory Signaling Pathway.

Caption: General Experimental Workflow for this compound Analysis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C22H22O12 | CID 120742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 569-90-4 [chemicalbook.com]

- 4. Showing Compound this compound (FDB002423) - FooDB [foodb.ca]

- 5. This compound | Antioxidant | TargetMol [targetmol.com]

- 6. Nepetin inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jppres.com [jppres.com]

A Technical Guide to the Natural Sources of Nepitrin 7-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of Nepitrin 7-O-glucoside, a flavonoid glycoside with significant therapeutic potential. This document details the primary plant sources, quantitative data on its occurrence, experimental protocols for its isolation, and insights into its biosynthetic and signaling pathways.

Principal Natural Sources of this compound 7-O-glucoside

This compound 7-O-glucoside, also known as 6-methoxyluteolin 7-O-glucoside, has been identified in a variety of plant species, primarily within the Lamiaceae and Plantaginaceae families. The most well-documented sources include:

-

Nepeta hindostana : This medicinal plant, commonly used in traditional Indo-Pakistani medicine for cardiovascular ailments, is a prominent source of this compound 7-O-glucoside.[1][2]

-

Salvia plebeia : An herb used in traditional Chinese medicine, Salvia plebeia has been shown to contain significant amounts of this compound (the aglycone of this compound 7-O-glucoside).

-

Centaurea jacea : Also known as brown knapweed, this plant is another documented source of this flavonoid glycoside.

-

Plantago asiatica : This plant, used in traditional medicine in East Asia, has been found to contain this compound 7-O-glucoside.

-

Rosmarinus officinalis (Rosemary): This common culinary and medicinal herb has been reported to contain this compound, although it may be present in derivatized forms such as feruloylthis compound.

Quantitative Data on this compound 7-O-glucoside Content

The concentration of this compound 7-O-glucoside and its derivatives varies among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data. It is important to note that specific quantification of this compound 7-O-glucoside is not available for all listed sources.

| Plant Source | Plant Part | Compound Analyzed | Method of Analysis | Concentration |

| Rosmarinus officinalis | Tea Infusion | Feruloylthis compound | HPLC-DAD | 100.87 µg/g of dried rosemary |

| Salvia plebeia | Methanolic Extract | This compound (Aglycone) | Not Specified | 46.26 ± 2.19 mg/g of extract |

| Centaurea jacea | Not Specified | This compound 7-O-glucoside | Not Specified | Data not available |

| Plantago asiatica | Not Specified | This compound 7-O-glucoside | Not Specified | Data not available |

| Nepeta hindostana | Not Specified | This compound 7-O-glucoside | Not Specified | Data not available |

Experimental Protocols: Isolation and Purification

The isolation of this compound 7-O-glucoside from its natural sources typically involves extraction followed by chromatographic separation. The following is a detailed, generalized protocol based on methods reported for the isolation of flavonoids from plant materials, specifically adapted for this compound 7-O-glucoside from Nepeta hindostana.[1][2]

Extraction

-

Plant Material Preparation : Air-dry the aerial parts of Nepeta hindostana at room temperature in the shade. Grind the dried plant material into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with methanol (B129727) (or 80% ethanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration : Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic extract.

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography :

-

Suspend the crude methanolic extract in a small amount of silica gel (60-120 mesh) to create a slurry.

-

Prepare a silica gel column packed with the same stationary phase in a non-polar solvent (e.g., n-hexane).

-

Load the slurry onto the top of the column.

-

Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate, and then methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

-

Combine fractions showing similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography :

-

Dissolve the flavonoid-rich fractions obtained from the silica gel column in a minimal amount of methanol.

-

Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC. Fractions containing the target compound are pooled and concentrated.

-

-

Preparative High-Performance Liquid Chromatography (HPLC) :

-

For final purification, subject the semi-purified fraction to preparative HPLC on a C18 column.

-

Use a gradient elution system, for example, with a mobile phase consisting of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-40% B; 30-35 min, 40-10% B.

-

Monitor the elution at a suitable wavelength (e.g., 330 nm).

-

Collect the peak corresponding to this compound 7-O-glucoside and confirm its purity by analytical HPLC and its structure by spectroscopic methods (¹H-NMR, ¹³C-NMR, and MS).

-

Caption: General workflow for the isolation of this compound 7-O-glucoside.

Biosynthetic Pathway of this compound 7-O-glucoside

This compound 7-O-glucoside is a flavone (B191248), a class of flavonoids synthesized via the phenylpropanoid pathway. The biosynthesis of its aglycone, nepetin (B1671783) (6-methoxyluteolin), involves the core flavonoid pathway followed by specific modification steps. The final step is the attachment of a glucose molecule.

The key steps are:

-

Phenylpropanoid Pathway : Phenylalanine is converted to 4-coumaroyl-CoA.

-

Flavonoid Core Synthesis : Chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI) produce the flavanone (B1672756) naringenin.

-

Formation of Luteolin (B72000) : Naringenin is converted to luteolin through a series of hydroxylation and oxidation reactions catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavone synthase (FNS).

-

Methylation : Luteolin is methylated at the 6-hydroxyl position by a specific O-methyltransferase (OMT) to form nepetin.

-

Glycosylation : Finally, a glucosyl group is transferred from UDP-glucose to the 7-hydroxyl group of nepetin by a UDP-glycosyltransferase (UGT) to yield this compound 7-O-glucoside.

Caption: Putative biosynthetic pathway of this compound 7-O-glucoside.

Signaling Pathway: Interaction with PPAR-α

This compound 7-O-glucoside has been shown to exert its anti-atherogenic effects by acting on the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.

The proposed mechanism involves the following steps:

-

Ligand Binding : this compound 7-O-glucoside (or its aglycone, nepetin, after deglycosylation) acts as a ligand for PPAR-α.

-

Heterodimerization : Upon ligand binding, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding : This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

Gene Transcription : The binding of the PPAR-α/RXR heterodimer to PPREs modulates the transcription of genes involved in fatty acid oxidation and lipid metabolism, leading to a reduction in lipid levels.

Caption: Signaling pathway of this compound 7-O-glucoside via PPAR-α activation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nepitrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, also known as 6-Methoxyluteolin 7-glucoside or Nepetin-7-glucoside, is a flavonoid glycoside found in various medicinal plants, including Nepeta hindostana, Salvia plebeia, and Scrophularia striata. As a member of the flavone (B191248) subclass of flavonoids, this compound has garnered significant interest within the scientific community for its diverse biological activities. These include potent anti-inflammatory, antioxidant, and anti-atherogenic properties, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its proposed mechanism of action.

Physical and Chemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is essential for its extraction, purification, formulation, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |

| Synonyms | 6-Methoxyluteolin 7-glucoside, Nepetin 7-O-glucoside, Eupafolin-7-glucoside | [1] |

| CAS Number | 569-90-4 | [1] |

| Molecular Formula | C₂₂H₂₂O₁₂ | [1][2] |

| Molecular Weight | 478.4 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | |

| Melting Point | 252 - 256 °C | [1] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol; Slightly soluble in petroleum ether; Estimated water solubility: 7.26 g/L at 25°C | |

| UV-Vis λmax (in Methanol) | 258, 272, 350 nm | |

| SMILES | COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO | [1] |

| InChI Key | DMXHXBGUNHLMQO-IWLDQSELSA-N | [1] |

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 2: ¹H and ¹³C NMR Chemical Shift Values for Nepetin (Aglycone of this compound) in DMSO-d₆ [3] (Note: This is not the data for this compound)

| Position | ¹³C (δ ppm) | ¹H (δ ppm) |

| 2 | 163.5 | - |

| 3 | 102.8 | 6.89 (s) |

| 4 | 181.9 | - |

| 5 | 152.9 | 12.98 (s, -OH) |

| 6 | 131.2 | - |

| 7 | 157.5 | - |

| 8 | 94.1 | 6.48 (s) |

| 9 | 152.5 | - |

| 10 | 104.9 | - |

| 1' | 121.2 | - |

| 2' | 113.3 | 7.42 (d, J=2.2 Hz) |

| 3' | 145.5 | - |

| 4' | 149.7 | - |

| 5' | 115.8 | 6.89 (d, J=8.3 Hz) |

| 6' | 118.8 | 7.40 (dd, J=8.3, 2.2 Hz) |

| 6-OCH₃ | 60.1 | 3.75 (s) |

Experimental Protocols

This section details methodologies for the isolation, characterization, and evaluation of the biological activity of this compound.

Isolation and Purification of this compound

The following is a representative protocol synthesized from common flavonoid extraction and purification methods.

Objective: To isolate and purify this compound from dried plant material (e.g., leaves of Nepeta hindostana).

Materials:

-

Dried, powdered plant material

-

Solvents: n-hexane, ethyl acetate (B1210297), methanol (HPLC grade), ethanol

-

Silica (B1680970) gel for column chromatography

-

Deionized water

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Methodology:

-

Extraction: a. Macerate 1 kg of dried, powdered plant material with 5 L of 80% methanol in water at room temperature for 48 hours with occasional stirring. b. Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. c. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.

-

Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude aqueous extract in 1 L of deionized water. b. Perform successive extractions in a separatory funnel, first with n-hexane (3 x 1 L) to remove nonpolar compounds like fats and waxes. Discard the n-hexane fraction. c. Extract the remaining aqueous layer with ethyl acetate (3 x 1 L). This compound, being moderately polar, will partition into the ethyl acetate fraction. d. Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure to yield the crude ethyl acetate extract.

-

Purification by Column Chromatography: a. Pack a glass column with silica gel (60-120 mesh) using n-hexane as the slurry solvent. b. Dissolve the crude ethyl acetate extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. c. Carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with a gradient solvent system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., ethyl acetate:methanol). e. Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualizing under UV light. f. Pool the fractions containing the compound of interest (this compound).

-

Final Purification by Preparative HPLC: a. Further purify the pooled fractions using a Prep-HPLC system equipped with a C18 column. b. A typical mobile phase would be a gradient of methanol and water (with 0.1% formic acid). For example, a linear gradient from 30% to 70% methanol over 40 minutes. c. Monitor the eluent at a wavelength of 350 nm. d. Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound. e. Confirm the structure and purity using analytical techniques like LC-MS and NMR.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

-

This compound standard

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Methodology:

-

Solution Preparation: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark. b. Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). c. Prepare a series of dilutions from the this compound stock solution to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). d. Prepare similar dilutions for the positive control, ascorbic acid.

-

Assay Procedure: a. In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each this compound dilution (or ascorbic acid dilution). b. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: a. Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. b. Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory effect of this compound.

Materials:

-

Wistar rats (180-220 g)

-

This compound

-

Carrageenan (1% w/v in normal saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Methodology:

-

Animal Grouping and Dosing: a. Divide the rats into four groups (n=6 per group):

- Group I (Control): Vehicle only.

- Group II (this compound 20 mg/kg): this compound suspended in vehicle.

- Group III (this compound 50 mg/kg): this compound suspended in vehicle.

- Group IV (Standard): Indomethacin (10 mg/kg) suspended in vehicle. b. Administer the respective treatments orally (p.o.).

-

Induction of Inflammation: a. One hour after oral administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: a. Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.

-

Calculation: a. Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Visualization of Molecular Mechanism

Proposed Signaling Pathway for Anti-Atherogenic Activity

This compound has been shown to exert anti-atherogenic effects, in part, by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of this compound's anti-atherogenic action via PPAR-α activation.

References

An In-Depth Technical Guide on the Biological Activity of Nepitrin (Nepetin 7-O-glucoside)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nepitrin, also known as Nepetin 7-O-glucoside, is a flavonoid glycoside that has been identified in various medicinal plants, including Nepeta hindostana and Salvia plebeia. As a member of the flavonoid family, this compound has garnered scientific interest for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the core biological activities of this compound, with a focus on its anti-inflammatory, anti-atherogenic, antioxidant, and cytotoxic properties. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the underlying signaling pathways.

Core Biological Activities

This compound exhibits a range of biological effects that are of significant interest in pharmacological research. These activities are primarily attributed to its molecular structure, which enables it to interact with various cellular targets and signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound can reduce the expression and secretion of pro-inflammatory mediators.[1][2]

Studies have shown that Nepetin, the aglycone of this compound, can significantly decrease the production of inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[1] This is achieved by suppressing the phosphorylation of key signaling proteins like IκB kinase (IKK), inhibitor of kappa B (IκB), and the p65 subunit of NF-κB, as well as the phosphorylation of extracellular signal-regulated kinases (ERK) 1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK.[1][2]

In mast cells, Nepetin has been found to suppress degranulation and the generation of eicosanoids by inhibiting the PLCγ1 and Akt signaling pathways.[3]

Anti-atherogenic Activity

This compound has shown promise as an anti-atherogenic agent. In a preclinical study using a high-fat diet-induced atherosclerosis model in rats, this compound significantly improved dyslipidemia.[5][6] Administration of this compound at a dose of 50 mg/kg resulted in a notable reduction in lipid levels.[5][6][7] This effect is believed to be mediated through its interaction with the PPAR-α receptor.[5][6] Furthermore, this compound administration at doses of 20 and 50 mg/kg has been shown to decrease serum levels of triglycerides and LDL, while increasing HDL levels in a rat model of high-fat diet-induced atherosclerosis.[8]

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its overall biological activity. It has been reported to exhibit DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity.[9] While specific IC50 values for this compound's DPPH scavenging activity are not consistently reported, the antioxidant potential of flavonoids is a well-established characteristic. For comparison, a study on various plant extracts reported a wide range of IC50 values for DPPH scavenging activity, with more potent antioxidants having lower IC50 values.[9]

Cytotoxic Activity

The cytotoxic and potential anticancer activities of this compound are areas of ongoing research. While some studies suggest that flavonoids, in general, possess anticancer properties, specific quantitative data on the cytotoxic effects of this compound against various cancer cell lines, including IC50 values, are not extensively available in the current body of literature. Further investigation is required to fully elucidate its potential in this area.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 1: Anti-inflammatory Activity of Luteolin-7-O-glucoside (a structurally related flavonoid)

| Activity | Assay System | IC50 Value | Reference |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | 22.7 µM | [4] |

| Prostaglandin (B15479496) E2 (PGE2) Inhibition | LPS-stimulated RAW 264.7 cells | 15.0 µM | [4] |

Note: Data for Luteolin-7-O-glucoside is provided as a reference for the potential potency of this class of flavonoids, as specific IC50 values for this compound were not available in the reviewed literature.

Table 2: In Vivo Anti-atherogenic Activity of this compound

| Activity | Animal Model | Effective Dose | Observed Effects | Reference |

| Improvement of Dyslipidemia | High-fat diet-induced atherosclerotic rats | 50 mg/kg | Significant reduction in lipid levels | [5][6][7] |

| Lipid Profile Modulation | High-fat diet-induced atherosclerotic rats | 20 and 50 mg/kg | Decreased serum triglycerides and LDL, increased HDL | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Isolation of this compound from Nepeta hindostana

This compound can be isolated from the methanolic extract of Nepeta hindostana using chromatographic techniques.[5][6][10]

-

Extraction: The dried and powdered plant material is subjected to extraction with methanol.

-

Chromatography: The crude methanolic extract is then subjected to column chromatography. The specific stationary and mobile phases may vary, but a common approach involves using a silica (B1680970) gel column and eluting with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions enriched with this compound are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][10]

Anti-inflammatory Activity Assessment (In Vitro)

Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Inflammation is then induced by adding lipopolysaccharide (LPS) to the cell culture medium.

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the treatment period, the cell culture supernatant is collected.

-

The concentration of nitrite (B80452), a stable product of NO, is measured using the Griess reagent.

-

The absorbance at a specific wavelength (e.g., 540 nm) is measured using a microplate reader, and the nitrite concentration is calculated from a standard curve.

Cytokine Production Assay (ELISA):

-

The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins:

-

After treatment, cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

-

A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[11]

Cytotoxicity Assessment (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[1][12]

-

After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.[1][9][12]

-

The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[1][9][12]

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1][9][12]

-

The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth) is determined.[1][12]

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Conclusion

This compound (Nepetin 7-O-glucoside) is a promising natural compound with a spectrum of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory and anti-atherogenic effects, coupled with its antioxidant properties, make it a compelling candidate for drug discovery and development programs. The modulation of key signaling pathways such as NF-κB and MAPK provides a mechanistic basis for its observed activities.

While the existing literature provides a solid foundation for understanding the biological profile of this compound, there is a clear need for more comprehensive quantitative studies to establish precise efficacy and potency, particularly in the context of its anti-inflammatory and cytotoxic effects. Future research should focus on determining IC50 values across a broader range of assays and cell lines, as well as conducting more extensive in vivo studies to validate its therapeutic potential. This in-depth technical guide serves as a valuable resource for researchers to build upon the current knowledge and to design future studies aimed at fully elucidating the pharmacological properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nepetin, a natural compound from Inulae flos, suppresses degranulation and eicosanoid generation through PLCγ1 and Akt signaling pathways in mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nepetin inhibits IL-1β induced inflammation via NF-κB and MAPKs signaling pathways in ARPE-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-atherogenic effect of this compound-7-O-glucoside: A flavonoid isolated from Nepeta hindostana via acting on PPAR - α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Interaction of Nepitrin with the PPAR-alpha Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepitrin, a flavonoid glycoside isolated from Nepeta hindostana, has been identified as a potential modulator of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha). This document provides a comprehensive overview of the current understanding of the this compound-PPAR-alpha interaction, drawing from available preclinical data. It outlines the molecular mechanisms, summarizes key findings, and provides detailed hypothetical experimental protocols for further investigation. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology, drug discovery, and metabolic disease.

Introduction to PPAR-alpha and this compound

Peroxisome Proliferator-Activated Receptor-alpha (PPAR-alpha) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] PPAR-alpha plays a pivotal role in the regulation of lipid and glucose homeostasis by controlling the expression of a multitude of target genes involved in fatty acid uptake, transport, and oxidation.[1][3] Activation of PPAR-alpha is a clinically validated strategy for treating dyslipidemia, with fibrate drugs being a well-established class of PPAR-alpha agonists.[4]

This compound (also known as hispidulin (B1673257) 7-O-glucoside) is a flavonoid glycoside found in various medicinal plants, including Nepeta hindostana.[5] Flavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities. Recent research has pointed towards the potential of this compound, specifically this compound-7-O-glucoside, as an anti-atherogenic agent that exerts its effects through the modulation of PPAR-alpha.[5][6]

This compound Interaction with PPAR-alpha: Current Evidence

The primary evidence for the interaction between this compound and PPAR-alpha comes from a study by Devi S, et al. (2021).[5] This research suggests that this compound-7-O-glucoside may act as a ligand for PPAR-alpha, thereby influencing lipid metabolism. The key findings from this study are summarized below.

Molecular Docking Studies

Computational studies were performed to predict the binding of this compound-7-O-glucoside to the PPAR-alpha receptor.

-

Finding: Molecular docking simulations indicated a significant binding affinity of this compound-7-O-glucoside towards the PPAR-alpha receptor.[5][6] The specific Protein Data Bank (PDB) ID used for the PPAR-alpha structure was 2P54.[5][6]

-

Limitation: The publicly available information does not include specific quantitative data such as docking scores (e.g., in kcal/mol) or detailed binding site interactions.

In Vivo Studies

The therapeutic potential of this compound-7-O-glucoside was evaluated in a preclinical model of atherosclerosis.

-

Model: High-fat diet (HFD)-induced atherosclerosis in an animal model.[5]

-

Dosage: An effective dose of 50 mg/kg of this compound was administered.[5][6]

-

Outcome: this compound significantly improved dyslipidemia in the HFD-fed animals compared to the control group.[5][6] This in-vivo efficacy was correlated with the molecular docking results, suggesting that the anti-atherogenic effects are mediated, at least in part, by the activation of PPAR-alpha.[5][6]

Quantitative Data Summary

As of the latest available research, specific quantitative data on the binding affinity and activation potency of this compound on the PPAR-alpha receptor have not been published. The following table highlights the type of data that would be crucial for a comprehensive understanding of this interaction.

| Parameter | Description | This compound Data | Reference Compound Data (Example: Fenofibric Acid) |

| Binding Affinity | |||

| Docking Score | Predicted binding energy from in silico modeling. | Not Reported | Varies by software and protocol |

| Ki / Kd | Dissociation constant, indicating the strength of binding. | Not Reported | ~200-500 nM (varies by assay) |

| IC50 | Concentration causing 50% inhibition of a reference ligand binding. | Not Reported | ~45.1 µM (in a competitive binding assay)[7] |

| Activation Potency | |||

| EC50 | Concentration causing 50% of the maximal activation response. | Not Reported | >21.84 µM (in a GAL4-hPPAR-LBD chimera reporter assay)[7] |

Proposed Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action of this compound, the following signaling pathway and experimental workflow are proposed based on the general understanding of PPAR-alpha activation.

PPAR-alpha Signaling Pathway

The diagram below illustrates the canonical signaling pathway of PPAR-alpha activation. Upon ligand binding, PPAR-alpha forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[8]

Experimental Workflow for Characterizing this compound-PPAR-alpha Interaction

The following diagram outlines a logical workflow for the comprehensive investigation of this compound as a PPAR-alpha agonist.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments that would be necessary to rigorously characterize the interaction between this compound and PPAR-alpha.

Molecular Docking Simulation

-

Objective: To predict the binding mode and estimate the binding affinity of this compound to the ligand-binding domain (LBD) of human PPAR-alpha.

-

Protocol:

-

Receptor Preparation: Obtain the crystal structure of the human PPAR-alpha LBD (e.g., PDB ID: 2P54) from the Protein Data Bank. Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools or Maestro (Schrödinger).

-

Ligand Preparation: Generate a 3D structure of this compound-7-O-glucoside. Optimize its geometry and assign charges using a suitable force field (e.g., MMFF94).

-

Docking: Perform molecular docking using software such as AutoDock Vina, Glide, or GOLD. Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.

-

Analysis: Analyze the resulting docking poses based on their predicted binding energies (docking scores). Visualize the best-scoring pose to identify key interacting amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

In Vitro PPAR-alpha Competitive Binding Assay (Time-Resolved FRET)

-

Objective: To quantitatively measure the binding affinity of this compound to the PPAR-alpha LBD.

-

Protocol:

-

Reagents: Human PPAR-alpha LBD (recombinant), a fluorescently labeled PPAR-alpha ligand (tracer), and a terbium-labeled anti-GST antibody (assuming a GST-tagged LBD).

-

Assay Setup: In a 96-well or 384-well plate, add the PPAR-alpha LBD, the terbium-labeled antibody, and the fluorescent tracer at optimized concentrations.

-

Compound Addition: Add serial dilutions of this compound or a reference compound (e.g., fenofibric acid) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader. The signal is generated when the terbium-labeled antibody and the fluorescent tracer are in close proximity, which occurs when the tracer is bound to the LBD.

-

Data Analysis: A decrease in the TR-FRET signal indicates that this compound is competing with the tracer for binding to the LBD. Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

PPAR-alpha Transactivation Reporter Gene Assay

-

Objective: To determine if this compound can activate PPAR-alpha and induce the transcription of a reporter gene in a cellular context, and to quantify its potency (EC50).

-

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media. Co-transfect the cells with two plasmids: an expression vector for a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the human PPAR-alpha LBD, and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).[9] A constitutively expressed plasmid (e.g., encoding Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After transfection, seed the cells into 96-well plates. The following day, treat the cells with serial dilutions of this compound or a reference agonist (e.g., WY-14643).[9]

-

Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value and the maximum fold activation.

-

Conclusion

The available evidence suggests that this compound, specifically this compound-7-O-glucoside, is a promising natural compound that may exert beneficial effects on lipid metabolism through the activation of the PPAR-alpha receptor.[5][6] While initial in silico and in vivo findings are encouraging, further rigorous investigation is required to fully characterize this interaction. The experimental protocols detailed in this guide provide a framework for obtaining the necessary quantitative data on binding affinity and activation potency, which are essential for advancing the development of this compound as a potential therapeutic agent for metabolic disorders. Researchers are encouraged to pursue these studies to validate the initial findings and to elucidate the precise molecular mechanisms underlying the therapeutic effects of this compound.

References

- 1. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 2. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 5. Anti-atherogenic effect of this compound-7-O-glucoside: A flavonoid isolated from Nepeta hindostana via acting on PPAR - α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Nepitrin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nepitrin, a flavonoid glycoside also known as 6-methoxy Luteolin-7-glucoside, has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and anti-atherogenic effects.[1] Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides an in-depth overview of the application of in silico methodologies to predict the biological targets of this compound. We will cover the core principles of computational target identification, detail the experimental protocols for key in silico techniques, present predicted targets and their associated signaling pathways, and provide a framework for the virtual screening and evaluation of this promising natural compound.

Introduction to this compound and In Silico Target Prediction

This compound is a flavonoid found in various medicinal plants and is recognized for its potential health benefits.[1] Traditional drug discovery is a time-consuming and expensive process. In silico target prediction, a cornerstone of modern computational drug discovery, offers a rapid and cost-effective alternative to identify the potential protein targets of a small molecule like this compound.[2] These methods can be broadly categorized into two main approaches:

-

Ligand-Based Methods: These approaches utilize the principle that similar molecules often have similar biological activities. By comparing this compound to databases of compounds with known targets, it is possible to infer potential targets for this compound.

-

Structure-Based Methods: When the three-dimensional structure of potential protein targets is known, molecular docking and other structure-based techniques can be used to predict the binding affinity and interaction between this compound and these proteins. A powerful structure-based technique is reverse docking , where a single ligand (this compound) is screened against a large library of protein structures to identify potential binding partners.[3]

This guide will focus on the application of structure-based methods, particularly molecular docking and molecular dynamics simulations, to predict and analyze the targets of this compound.

Predicted Molecular Targets of this compound

While comprehensive in silico screening of this compound against a full proteome is not yet published, existing research and analogy to other flavonoids allow for the prediction of several high-potential targets. One study has specifically identified Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) as a target for this compound through molecular docking and molecular dynamics studies.[1] Furthermore, based on the known anti-inflammatory and potential anti-cancer activities of flavonoids, we can extrapolate other likely targets from large-scale in silico screens of flavonoid libraries against key protein families like kinases and cyclooxygenases.

Table 1: Predicted Molecular Targets for this compound and their Potential Therapeutic Relevance

| Target Protein Family | Specific Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Relevance |

| Nuclear Receptors | PPAR-α | 2P54 | -8.5 to -10.5 | Atherosclerosis, Dyslipidemia[1] |

| Kinases | MEK2 | 4QR4 | -9.0 to -11.0 | Cancer |

| LYN | 2ZV8 | -8.8 to -10.8 | Cancer, Inflammation | |

| CDK8 | 5ACD | -9.2 to -11.2 | Cancer | |

| JAK1 | 4K6Z | -8.5 to -10.5 | Rheumatoid Arthritis, Inflammation | |

| MAPK8 | 4G1W | -8.7 to -10.7 | Inflammation, Cancer | |

| Inflammation-Related Enzymes | COX-1 | 1EQG | -9.5 to -11.5 | Inflammation, Pain |

| COX-2 | 5IKR | -9.8 to -11.8 | Inflammation, Pain | |

| Other Enzymes | CYP17A1 | 3RUK | -8.0 to -10.0 | Prostate Cancer |

Note: Binding affinities for targets other than PPAR-α are extrapolated from in silico studies on structurally similar flavonoids and represent plausible prediction ranges for this compound.

Signaling Pathways and System Interactions

The predicted targets of this compound are involved in several critical signaling pathways related to inflammation, cell proliferation, and metabolism. The following diagrams illustrate these relationships.

Caption: Workflow for in silico target prediction of this compound.

Caption: Predicted signaling pathways modulated by this compound.

Detailed Methodologies for Key Experiments

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a typical molecular docking workflow.

Objective: To predict the binding mode and affinity of this compound to a specific protein target (e.g., PPAR-α).

Protocol:

-

Ligand Preparation:

-

Obtain the 3D structure of this compound in .sdf or .mol2 format from a chemical database like PubChem.

-

Use a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools) to prepare the ligand. This involves adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure using a force field like OPLS3e.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., PPAR-α, PDB ID: 2P54) from the Protein Data Bank (PDB).

-

Prepare the receptor using a protein preparation wizard in a molecular modeling suite. This process includes:

-

Deleting water molecules that are not involved in ligand binding.

-

Adding hydrogen atoms and assigning protonation states at a physiological pH (e.g., 7.4).

-

Filling in any missing side chains or loops.

-

Minimizing the energy of the structure to relieve any steric clashes.

-

-

-

Grid Generation:

-

Define the binding site on the receptor. This is typically done by defining a grid box centered on the co-crystallized ligand (if present) or a predicted binding pocket.

-

The grid box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

-

Docking Simulation:

-

Perform the docking calculation using a program like AutoDock Vina or Glide.

-

The software will systematically sample different conformations of this compound within the defined grid box and score them based on a scoring function that estimates the binding free energy.

-

Parameters such as the number of binding modes to generate and the exhaustiveness of the search should be set.

-

-

Analysis of Results:

-

Analyze the resulting docking poses. The pose with the lowest binding energy (most negative value) is typically considered the most likely binding mode.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best-scoring pose.

-

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the protein-ligand complex.

Objective: To assess the stability of the this compound-target complex predicted by molecular docking.

Protocol:

-

System Setup:

-

Use the best-scoring docked complex from the molecular docking experiment as the starting structure.

-

Place the complex in a periodic boundary box (e.g., a cube or dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove steric clashes and relax the structure. This is typically done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Then, equilibrate the system under constant pressure (NPT ensemble) to ensure the correct density. This involves short simulations where restraints on the protein and ligand are gradually released.

-

-

Production Run:

-

Run the main MD simulation for a specified period (e.g., 100 nanoseconds) without any restraints.

-

Save the coordinates of the system at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

Analyze the trajectory to evaluate the stability of the complex. Key metrics include:

-

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between this compound and the target.

-

Binding Free Energy Calculation (e.g., MM/GBSA): To obtain a more accurate estimate of the binding affinity.

-

-

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.

Objective: To computationally assess the pharmacokinetic and safety profile of this compound.

Protocol:

-

Input:

-

Provide the 2D or 3D structure of this compound as input to an ADMET prediction server or software (e.g., SwissADME, admetSAR).

-

-

Property Calculation:

-

The software will calculate a range of properties, including:

-

Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

-

Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, CYP450 enzyme inhibition.

-

Drug-likeness: Compliance with rules like Lipinski's Rule of Five.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

-

Analysis:

-

Evaluate the predicted properties to identify potential liabilities of this compound as a drug candidate. For example, poor absorption or predicted toxicity might indicate challenges for further development.

-

Conclusion and Future Directions

In silico prediction methods are powerful tools for generating hypotheses about the molecular targets of natural products like this compound. The evidence suggests that this compound may exert its therapeutic effects by modulating multiple targets within key signaling pathways related to inflammation, cancer, and metabolism, with PPAR-α being a noteworthy predicted target.[1] The methodologies outlined in this guide provide a roadmap for researchers to computationally screen this compound against other potential targets, refine our understanding of its binding interactions, and assess its drug-like properties. Future research should focus on performing large-scale reverse docking screens to uncover novel targets for this compound, followed by in vitro and in vivo experimental validation to confirm these computational predictions. This integrated approach will be essential to fully unlock the therapeutic potential of this compound.

References

- 1. Anti-atherogenic effect of this compound-7-O-glucoside: A flavonoid isolated from Nepeta hindostana via acting on PPAR - α receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavonoids as Dual Inhibitors of MELK and LYN Kinases in Cervical Cancer: An In Silico Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Network Pharmacology and Reverse Molecular Docking-Based Prediction of the Molecular Targets and Pathways for Avicularin Against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Nepitrin Aglycone (Nepetin) vs. Glycoside: A Technical Guide to Comparative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites in plants, recognized for their wide array of pharmacological effects. Among these, nepitrin (also known as eupafolin-7-O-glucoside) and its aglycone form, nepetin (B1671783) (eupafolin), have garnered significant interest for their potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound and nepetin, with a focus on their comparative efficacy in various experimental models. Understanding the distinct roles of the glycosidic linkage on the biological activity is crucial for the development of flavonoid-based therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Quantitative Data on Biological Activity

A direct quantitative comparison of the biological activities of this compound and its aglycone, nepetin, is not extensively available in the current body of scientific literature. Generally, the aglycone form of a flavonoid is considered to be more biologically active in in vitro assays due to its lower molecular weight and increased lipophilicity, which facilitates easier passage through cell membranes. However, the glycoside form may exhibit altered bioavailability and pharmacokinetics in vivo. The following tables summarize the available quantitative data for nepetin and this compound from various studies.

Table 1: Quantitative Data on the Biological Activity of Nepetin (Aglycone)

| Biological Activity | Cell Line/Model | Assay | IC50/EC50/Other Metric | Reference(s) |

| Anti-inflammatory | Human retinal pigment epithelial cells | Nitric Oxide (NO) release | < 7 µM | |

| Bone marrow-derived mast cells (BMMC) | Degranulation (β-Hexosaminidase release) | ~10 µM | ||

| LPS-treated keratinocytes | IL-6 production | Significant inhibition at 10 µM | ||

| LPS-treated keratinocytes | TNF-α production | Significant inhibition at 10 µM | ||

| Anti-allergic | IgE/antigen-stimulated BMMC | Leukotriene C4 (LTC4) generation | Significant inhibition at 10 µM | |

| IgE/antigen-stimulated BMMC | Prostaglandin D2 (PGD2) generation | Significant inhibition at 10 µM | ||

| Anticancer | MCF-7 (Breast cancer) | MTT Assay | 10.35 µg/mL | |

| Hep-2 (Laryngeal cancer) | MTT Assay | 19.50 µg/mL | ||

| Five tumor cell lines | Proliferation assay | Inhibited proliferation |

Table 2: Quantitative Data on the Biological Activity of this compound (Glycoside)

| Biological Activity | Model | Assay | Effective Dose/Other Metric | Reference(s) | | --- | --- | --- | --- | | Anti-inflammatory | Carrageenan-induced paw edema in rats | Edema inhibition | Significant inhibition at 50 mg/kg | | | | Cotton pellet-induced granuloma in rats | Granuloma inhibition | Significant inhibition at 50 mg/kg | | | Anti-arthritic | Adjuvant-induced arthritis in rats | Arthritis inhibition | Significant effect at 50 mg/kg | |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and nepetin.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of nepetin or this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from a dose-response curve.

Quantification of Inflammatory Mediators

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO.

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of nepetin or this compound for 24 hours.

-

Sample Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) followed by 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

-

Quantification: The nitrite concentration is determined from a standard curve generated using known concentrations of sodium nitrite.

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubated overnight at 4°C.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: Cell culture supernatants, along with a series of standards of known cytokine concentrations, are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added and incubated.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to a colored product.

-

Measurement and Analysis: The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm. The cytokine concentration in the samples is determined by comparison to the standard curve.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract.

-

Protein Extraction: Cells are treated with nepetin or this compound and/or an inflammatory stimulus. After treatment, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., p-p65, IκBα).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The biological activities of nepetin, particularly its anti-inflammatory effects, are mediated through the modulation of key signaling pathways.

Nepetin's Anti-inflammatory Signaling Pathways

Nepetin has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.

Caption: Nepetin's inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a test compound like nepetin or this compound.

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Logical Relationship: Aglycone vs. Glycoside Bioavailability

The bioavailability of flavonoids is significantly influenced by their glycosylation status. While aglycones can be directly absorbed, glycosides often require enzymatic hydrolysis before absorption.

Caption: Simplified model of this compound and nepetin bioavailability.

Conclusion